

# Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate physical properties

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## Compound of Interest

Compound Name:	Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Cat. No.:	B128719

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An In-Depth Technical Guide to the Physicochemical Characterization of **Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.<sup>[1][2]</sup> The incorporation of a trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance, making this scaffold attractive for drug discovery programs.<sup>[3][4]</sup>

Despite its importance, a comprehensive, publicly available dataset of its physical properties is notably scarce. Most available information is limited to supplier catalogs and computational predictions. This guide addresses this gap by consolidating the known data and, more critically, providing a series of detailed, authoritative protocols for the experimental determination of its core physical properties. Acting as a Senior Application Scientist, this document provides not just the methods, but the scientific rationale behind them, empowering researchers to generate a complete and reliable physicochemical profile essential for downstream applications.

## Compound Identity and Known Properties

The foundational data for **Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate** is summarized below. It is critical to note that beyond basic identifiers, most thermal properties are either from single supplier reports or are computational estimates requiring experimental verification.

Property	Value	Source
CAS Number	146137-92-0	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> S	<a href="#">[2]</a>
Molecular Weight	260.23 g/mol	<a href="#">[2]</a>
Appearance	White to yellow solid	<a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	123-124 °C	<a href="#">[6]</a>
Boiling Point	312.4 ± 37.0 °C	Predicted <a href="#">[6]</a>
Density	1.410 ± 0.06 g/cm <sup>3</sup>	Predicted <a href="#">[6]</a>
Storage Conditions	2-8 °C	<a href="#">[6]</a>

## Experimental Determination of Thermal Properties

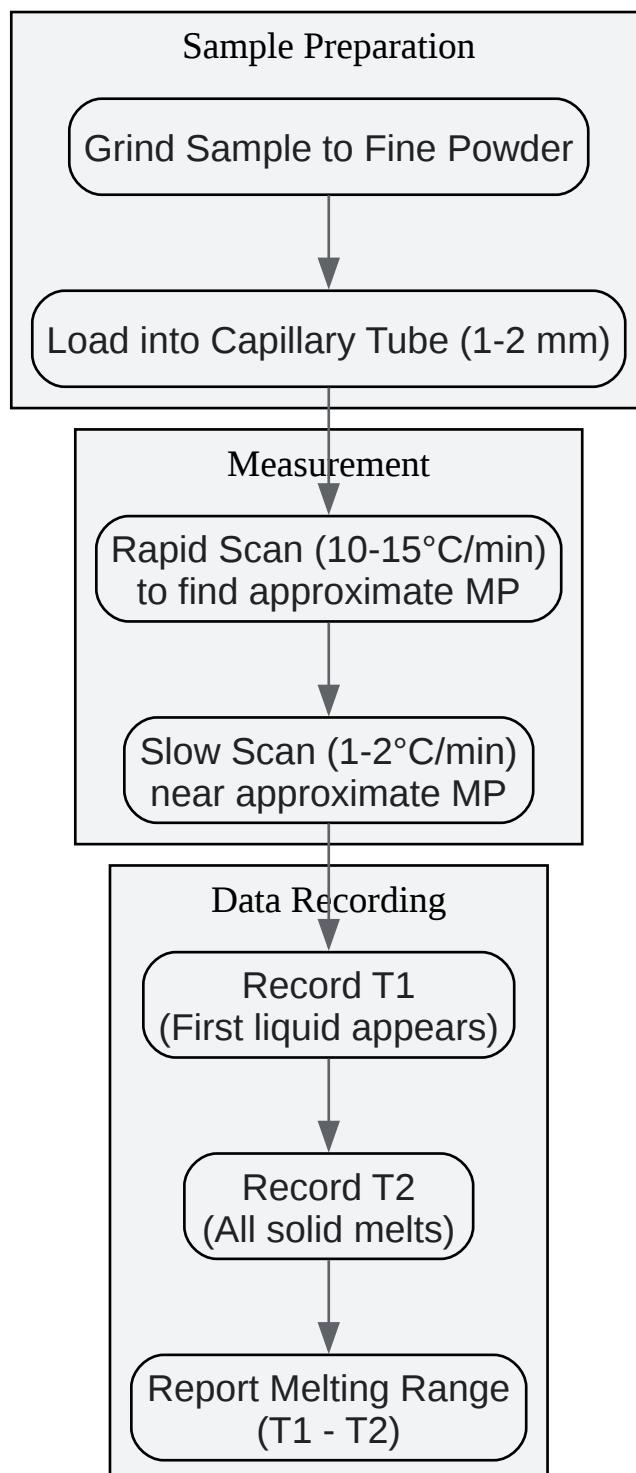
Thermal properties are fundamental indicators of a compound's purity and stability. The predicted high boiling point suggests that measurements must be approached carefully to avoid thermal decomposition.

### Melting Point Determination

The melting point is a rapid and essential test for the purity of a crystalline solid. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[\[7\]](#)

- Sample Preparation: Place a small amount of finely powdered **Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate** onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[\[7\]](#)[\[8\]](#)

- **Packing:** Tap the sealed end of the capillary on a hard surface to pack the sample down into a compact column of 1-2 mm in height.[8][9]
- **Measurement (Initial):** Place the capillary into a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to determine an approximate melting point.[8]
- **Measurement (Accurate):** Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point range is  $T_1 - T_2$ .[9][10] For a pure compound, this range should be narrow.



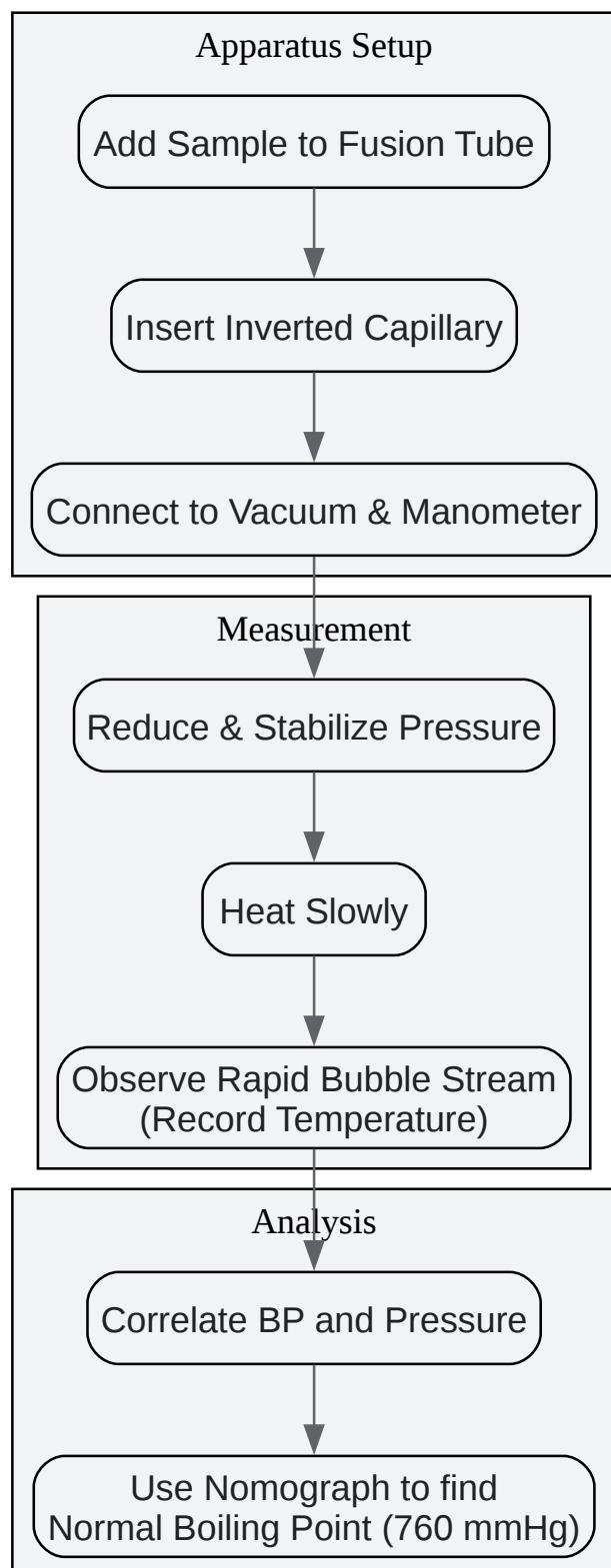
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*Workflow for Melting Point Determination*

## Boiling Point Determination

Directly heating the compound to its predicted boiling point of ~312 °C at atmospheric pressure risks decomposition. Therefore, the boiling point must be determined under reduced pressure, where boiling occurs at a much lower temperature.[\[11\]](#) The micro-boiling point method is ideal for this purpose as it requires a minimal amount of substance.

- **Setup:** Place a few drops of the compound into a small fusion tube. Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[\[12\]](#)
- **Apparatus Assembly:** Attach the fusion tube to a thermometer and place it in a heating apparatus (e.g., Thiele tube or aluminum block) connected to a vacuum source.[\[11\]](#)
- **Evacuation:** Reduce the pressure in the system to a known, stable value (e.g., 10 mmHg).
- **Heating:** Heat the apparatus slowly and uniformly.[\[12\]](#)
- **Observation:** As the liquid heats, trapped air will exit the inverted capillary as a slow stream of bubbles. Upon reaching the boiling point at that pressure, a rapid and continuous stream of bubbles will emerge.[\[12\]](#) Note this temperature.
- **Confirmation:** Remove the heat source. The bubbling will cease, and as the liquid cools slightly, it will be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point at the recorded pressure.
- **Normalization:** Use a pressure-temperature nomograph to correlate the experimentally determined boiling point at reduced pressure to the normal boiling point at 760 mmHg.



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*Workflow for Micro-Boiling Point Determination*

# Solubility Profiling for Drug Development

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes.[13] A comprehensive profile across aqueous and organic solvents is essential.

## Qualitative Solubility Assessment

A preliminary screen provides rapid classification of the compound's solubility.

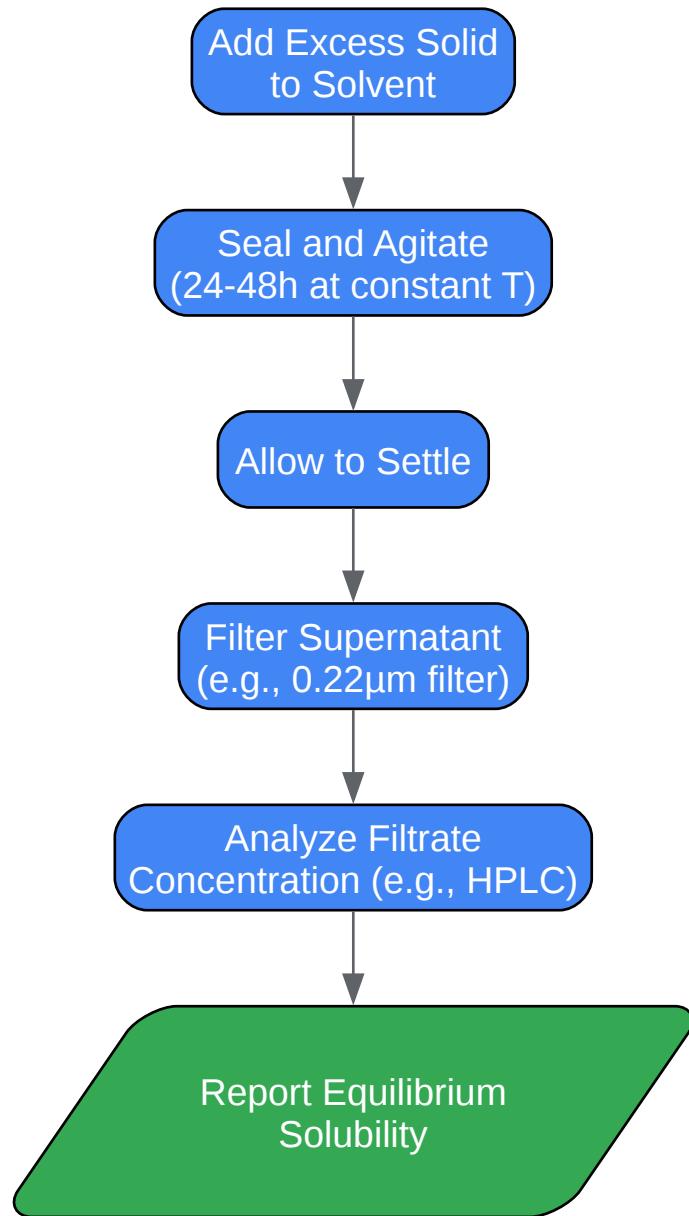
- Setup: In separate small test tubes, add ~25 mg of the compound.[14]
- Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., Water, Phosphate-Buffered Saline (PBS), Ethanol, DMSO) in small portions.[14]
- Observation: After each addition, shake the tube vigorously. Visually classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent.[14]

## Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with excess solid.

- Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the chosen solvent (e.g., PBS pH 7.4).[15] The excess solid ensures that equilibrium is established with the solid phase.[16]
- Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

- **Analysis:** Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations to ensure accuracy.[13]
- **Reporting:** The measured concentration is reported as the equilibrium solubility in the specified solvent at the given temperature (e.g., in mg/mL or  $\mu\text{M}$ ).



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*Workflow for Shake-Flask Solubility Determination*

# Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.[18][19]
  - $^1\text{H}$  NMR: Expect signals in the aromatic region (7-8.5 ppm) corresponding to the benzothiophene protons, a singlet for the methyl ester (-OCH<sub>3</sub>) around 3.9-4.0 ppm, and characteristic splitting patterns influenced by the F and S atoms.
  - $^{13}\text{C}$  NMR: Expect signals for the ester carbonyl (C=O), aromatic carbons, the CF<sub>3</sub> carbon (a quartet due to C-F coupling), and the methyl carbon. DEPT experiments can aid in assigning CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[20]
- Infrared (IR) Spectroscopy: Provides information on functional groups.[21]
  - Key Peaks: A strong C=O stretching vibration for the ester group (~1710-1730 cm<sup>-1</sup>), strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm<sup>-1</sup>), and characteristic C=C and C-H bands for the aromatic ring.[22]
- Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data.
  - Molecular Ion: Expect a prominent molecular ion (M<sup>+</sup>) peak corresponding to the molecular weight (260.23).
  - Fragmentation: The fragmentation of trifluoromethylated heterocycles can be complex.[23] [24] Common fragmentation pathways may include the loss of the methoxy group (-OCH<sub>3</sub>), the entire ester group (-COOCH<sub>3</sub>), or rearrangements involving the trifluoromethyl group.[23]

## Conclusion

**Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate** is a compound with high potential, yet its fundamental physicochemical properties are not well-documented in scientific literature. This guide provides the limited known information and, more importantly, equips

researchers with the authoritative, step-by-step protocols necessary to experimentally determine its thermal properties, solubility profile, and spectroscopic identity. The rigorous application of these methods will yield a comprehensive data package, enabling confident use of this compound in drug discovery, materials science, and other advanced research applications.

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